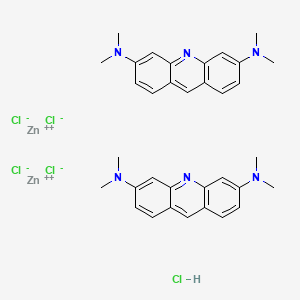
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride typically involves the reaction of acridine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst, followed by crystallization, filtration, and drying to obtain the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, and involves steps such as solvent extraction, recrystallization, and drying .
Análisis De Reacciones Químicas
Types of Reactions
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo substitution reactions with various reagents to form substituted acridine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of acridine, which have different properties and applications .
Aplicaciones Científicas De Investigación
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride has a wide range of scientific research applications:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in cell cycle studies and to stain different types of nucleic acids for microscopy.
Medicine: Investigated for its potential anti-cancer properties and used in diagnostic assays.
Industry: Utilized in the production of various fluorescent materials and dyes.
Mecanismo De Acción
The compound exerts its effects by intercalating into double helical nucleic acids, causing them to fluoresce under specific conditions. It binds electrostatically to phosphate groups of single-stranded molecules, resulting in different fluorescence colors. This unique characteristic makes it useful for distinguishing between different types of nucleic acids and studying cell cycle dynamics .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Yellow: Another fluorescent dye with similar staining properties.
Acriflavine: Used in similar applications but has different fluorescence characteristics.
Proflavine: Also used as a fluorescent dye but with distinct chemical properties.
Uniqueness
N3,N3,N6,N6-Tetramethylacridine-3,6-diamine hydrochloride-zinc chloride is unique due to its ability to differentially stain DNA and RNA, making it highly valuable in cell cycle studies and nucleic acid research. Its versatility and effectiveness in various scientific applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C34H39Cl5N6Zn2 |
|---|---|
Peso molecular |
839.7 g/mol |
Nombre IUPAC |
dizinc;3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;tetrachloride;hydrochloride |
InChI |
InChI=1S/2C17H19N3.5ClH.2Zn/c2*1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;;;;;;/h2*5-11H,1-4H3;5*1H;;/q;;;;;;;2*+2/p-4 |
Clave InChI |
WQXGMAHUACGWJY-UHFFFAOYSA-J |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


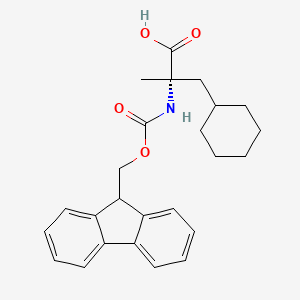
![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one](/img/structure/B12842646.png)
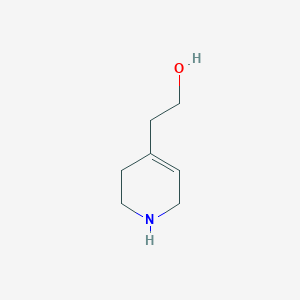

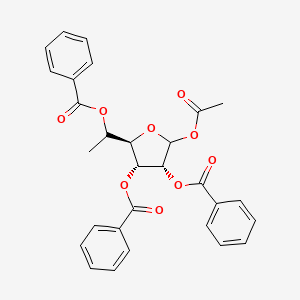
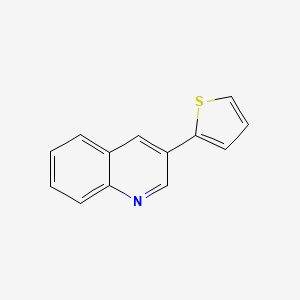
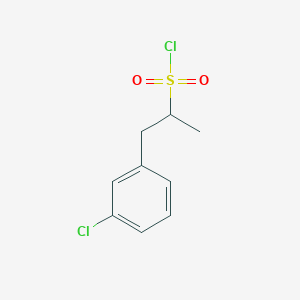
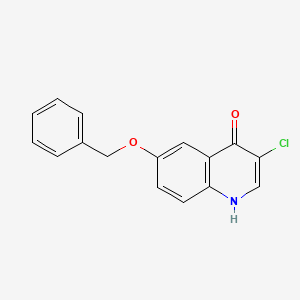
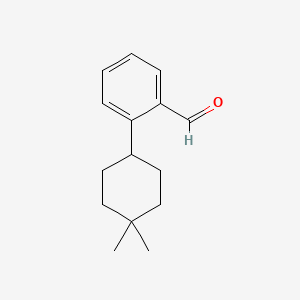
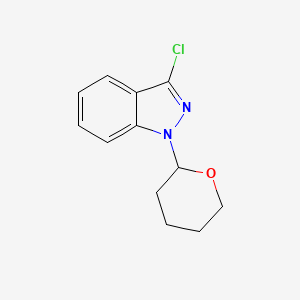
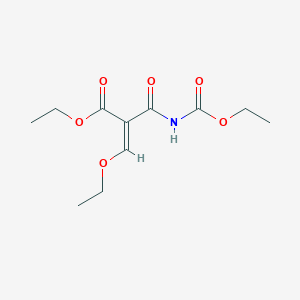
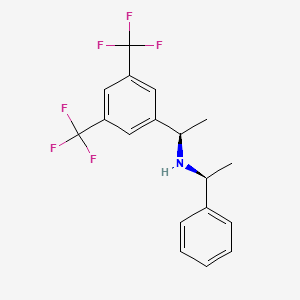
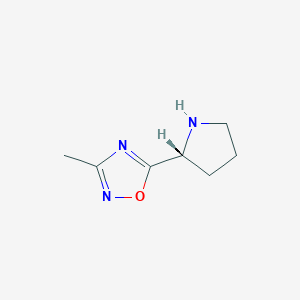
![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
